

physicochemical characterization of 6-Hydroxyquinoline-4-carboxylic acid

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Compound of Interest

Compound Name: 6-Hydroxyquinoline-4-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Characterization of **6-Hydroxyquinoline-4-carboxylic Acid**

Foreword: A Multifaceted Approach to Molecular Characterization

In the realm of drug discovery and materials science, the precise and thorough characterization of a chemical entity is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and physical properties dictate its behavior, reactivity, and potential utility. **6-Hydroxyquinoline-4-carboxylic acid**, a heterocyclic compound of significant interest, serves as a quintessential example of a molecule requiring a multi-technique approach for comprehensive analysis. As a potential pharmacological intermediate, its characterization is not merely an academic exercise but a critical step in the quality control and development pipeline.

[1]

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to logically flow from the molecule's fundamental identity to the dynamic, hands-on protocols required to verify its structure and purity. As your guide, I will not only present the "what" and "how" but also the "why"—grounding each experimental choice in the principles of analytical chemistry and field-proven experience. Every protocol is designed as a self-validating system, ensuring that the data generated is both accurate and reliable.

Part 1: Core Molecular Identity and Physicochemical Properties

The foundational step in characterizing any compound is to establish its fundamental properties. These data points serve as the primary identifiers and predict the compound's behavior in various environments.

Molecular Structure and Identifiers

6-Hydroxyquinoline-4-carboxylic acid (CAS No: 4312-44-1) is a derivative of quinoline, a heterocyclic aromatic compound.^{[1][2]} Its structure is characterized by a quinoline core with a hydroxyl (-OH) group at position 6 and a carboxylic acid (-COOH) group at position 4.^[1] This specific arrangement of functional groups is critical to its chemical reactivity and biological potential.

Summary of Physicochemical Data

For ease of reference, the core physicochemical properties of **6-Hydroxyquinoline-4-carboxylic acid** are summarized below.

Property	Value	Source(s)
CAS Number	4312-44-1	[2][3]
Molecular Formula	C ₁₀ H ₇ NO ₃	[2][4]
Molecular Weight	189.17 g/mol	[2][4]
IUPAC Name	6-hydroxyquinoline-4-carboxylic acid	[2]
Synonyms	Xanthoquinic acid, 6-hydroxy-4-quinolinecarboxylic acid	[3][5]
Appearance	Brown powder / solid	[6]
Boiling Point	175.6 °C (Predicted)	[4]
Solubility	Soluble in organic solvents like methanol, ethanol, and dimethylformamide (DMF); expected to be soluble in alkaline aqueous solutions.	[1]
SMILES	<chem>C1=CC2=NC=CC(=C2C=C1O)C(=O)O</chem>	[2][4]
InChIKey	UVKYGKPXDDWMIV-UHFFFAOYSA-N	[2][3]

Acid-Base Properties: A Tale of Three Functional Groups

The pKa values of a molecule are paramount, governing its solubility, membrane permeability, and receptor-binding interactions. **6-Hydroxyquinoline-4-carboxylic acid** is an amphoteric molecule with three ionizable groups: the quinoline nitrogen, the carboxylic acid, and the phenolic hydroxyl group.

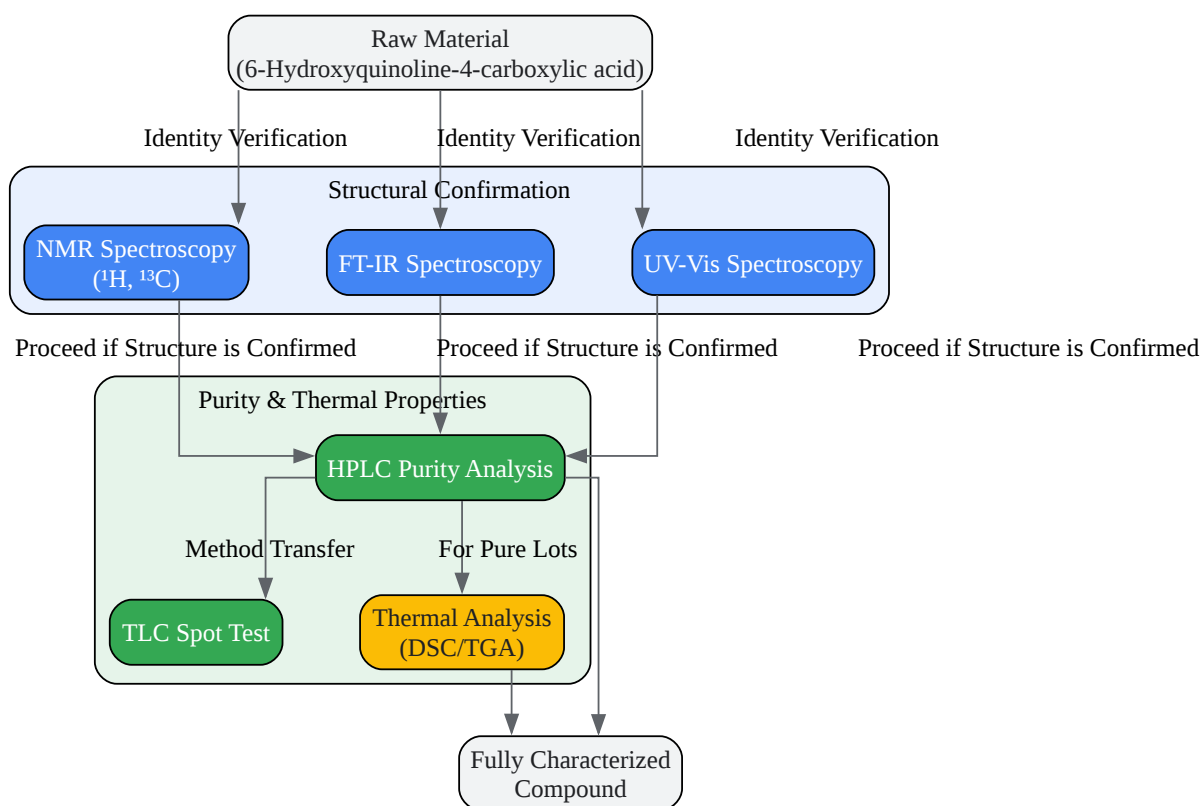
- **Quinoline Nitrogen (Basic):** The nitrogen atom in the quinoline ring is basic. The pKa of the parent quinoline is approximately 4.9.[7] This nitrogen will be protonated at acidic pH.

- **Carboxylic Acid (Acidic):** The -COOH group at position 4 is strongly acidic. While an experimental value for this specific molecule is not readily available, the predicted pKa for the parent quinoline-4-carboxylic acid is around 1.03, indicating a strong acid.^[1]
- **Phenolic Hydroxyl (Weakly Acidic):** The -OH group at position 6 is a weak acid. For the parent 6-hydroxyquinoline, two pKa values are reported: 5.15 and 8.90, corresponding to the protonated quinoline nitrogen and the phenolic proton, respectively.^{[8][9]}

Integrated Analysis: The molecule will exhibit complex acid-base behavior. The carboxylic acid is the most acidic site, followed by the phenolic hydroxyl group. The quinoline nitrogen is the primary basic center. This profile is crucial for designing extraction, purification (e.g., HPLC mobile phase selection), and formulation strategies.

Part 2: A Practical Guide to Analytical Characterization

The following sections provide detailed, field-tested protocols for the comprehensive characterization of **6-Hydroxyquinoline-4-carboxylic acid**. The workflow is designed to first confirm the molecular structure and then quantify its purity.



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Caption: Overall workflow for the physicochemical characterization of the target compound.

Spectroscopic Analysis Protocols

Spectroscopy provides an unambiguous fingerprint of the molecule's structure.

- **Expertise & Causality:** UV-Vis spectroscopy is an excellent first-pass technique. The extended conjugated system of the quinoline ring is expected to produce strong absorbance in the UV region (200-400 nm).[9] The position of the maximum absorbance (λ_{max}) is

sensitive to substituents and solvent polarity, providing valuable, albeit non-specific, structural information.[10]

- Protocol:
 - Solvent Selection: Prepare a stock solution in a UV-transparent solvent. Methanol or ethanol are suitable choices.
 - Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 100 mL of the chosen solvent to create a 10 µg/mL solution.
 - Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
 - Blanking: Use the pure solvent as a blank to zero the instrument.
 - Spectral Acquisition: Scan the sample from 400 nm down to 200 nm.
 - Data Analysis: Identify the λ_{max} values. For quinoline derivatives, multiple peaks are expected. The carboxylic acid moiety typically shows a maximum below 250 nm.[10]
- Expertise & Causality: FT-IR is indispensable for confirming the presence of key functional groups. The spectrum provides direct evidence for the O-H, C=O, C-O, and aromatic moieties, validating the gross structure of the molecule.
- Protocol (KBr Pellet Method):
 - Sample Preparation: Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.
 - Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
 - Spectral Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} .
 - Data Analysis: Correlate the observed absorption bands with the expected functional groups.

6-Hydroxyquinoline-4-carboxylic acid Structure	C-H Stretch (Carboxylic Acid)	C-H Stretch (Aromatic)	Aromatic C-H Stretch	C=O Stretch (Carboxylic Acid)	Aromatic C=C Stretch	C-O Stretch	Correlates to IR Bands	3300-2500 cm ⁻¹ (very broad)	3500-3200 cm ⁻¹ (broad)	3100-3000 cm ⁻¹ (sharp)	1700-1600 cm ⁻¹ (strong)	1600-1450 cm ⁻¹ (multiple)	1330-1210 cm ⁻¹
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Caption: Key functional groups and their expected IR absorption frequencies.[11]

- Expertise & Causality: NMR is the most powerful technique for definitive structure elucidation. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.
- Protocol:
 - Solvent Selection: Use a deuterated solvent in which the compound is soluble. DMSO-d₆ is an excellent choice due to its ability to dissolve polar compounds and exchange with labile protons (from -OH and -COOH), which can be observed.
 - Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
 - Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
 - Expected Signals: Look for distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The acidic protons of the -COOH and -OH groups will appear as broad singlets at a downfield chemical shift, which can be confirmed by a D₂O exchange experiment.
 - ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
 - Expected Signals: Expect 10 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be significantly downfield (>160 ppm). Aromatic carbons will resonate between ~110-150 ppm.

- Advanced Experiments (Optional but Recommended): Techniques like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation) can be used to unambiguously assign all proton and carbon signals, providing definitive structural proof.

Chromatographic Purity Assessment

- Expertise & Causality: While spectroscopy confirms identity, chromatography quantifies purity. HPLC is the gold standard for determining the percentage purity of a main component and detecting trace-level impurities.
- Protocol (HPLC Method Development):
 - Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size) is a robust starting point for this type of aromatic acid.
 - Mobile Phase Preparation:
 - Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.
 - Solvent B: Acetonitrile or Methanol.
 - Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical screening gradient might be 5% to 95% Solvent B over 20 minutes.
 - Detection: Use a UV detector set at one of the λ_{max} values determined previously (e.g., 254 nm is a common choice for aromatic compounds). A Photo Diode Array (PDA) detector is highly recommended as it provides UV spectra for each peak, helping to distinguish impurities from the main peak.
 - Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in a suitable diluent (e.g., a 50:50 mixture of mobile phase A and B).
 - Analysis and Integration: Inject the sample and integrate the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Part 3: Synthesis and Safety Considerations

Synthesis Overview

Understanding the synthetic route provides insight into potential impurities. While various methods exist for quinoline synthesis, a plausible route for **6-Hydroxyquinoline-4-carboxylic acid** involves the Pfitzinger reaction, starting from 5-Hydroxyisatin.^[1] This context is vital for the analytical scientist, who must consider potential side-products or unreacted starting materials during method development.

Safety and Handling

Trustworthiness in science begins with safety. **6-Hydroxyquinoline-4-carboxylic acid** must be handled with appropriate care in a laboratory setting.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.^{[2][3]}
 - H315: Causes skin irritation.^{[2][3]}
 - H319: Causes serious eye irritation.^{[2][3]}
 - H335: May cause respiratory irritation.^{[2][3]}
- Handling Recommendations:
 - Always handle in a well-ventilated fume hood.
 - Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
 - Avoid inhalation of dust and direct contact with skin and eyes.
 - Store in a cool, dry place, sealed from moisture.^[3]

Conclusion

The physicochemical characterization of **6-Hydroxyquinoline-4-carboxylic acid** is a systematic process that builds a complete molecular profile. It begins with establishing its fundamental identity and physical constants, proceeds through rigorous spectroscopic confirmation of its structure, and culminates in the chromatographic quantification of its purity. Each step, from selecting an NMR solvent to designing an HPLC gradient, is a deliberate choice rooted in chemical principles. By following this integrated and logical workflow, researchers and drug development professionals can ensure the quality and integrity of their material, establishing a foundation of trust upon which groundbreaking science is built.

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